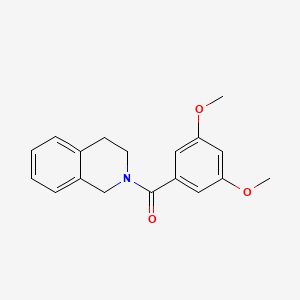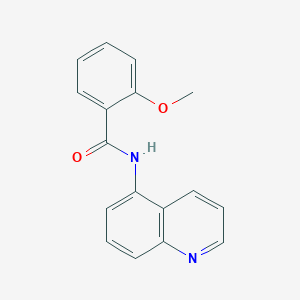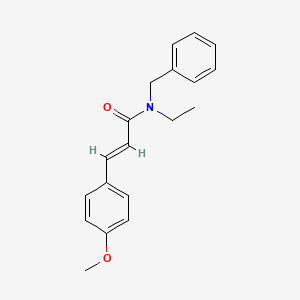
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as DTQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and oxidative stress response. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis and inhibit cell proliferation through the activation of caspases and the downregulation of various oncogenes. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the nitric oxide pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects:
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in the body. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect against oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis and inhibit cell proliferation, which are important in cancer treatment. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to using 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, including further research into its potential therapeutic applications in various fields, the development of more efficient synthesis methods, and the exploration of its mechanism of action. Additionally, there is a need for further studies to fully understand the safety and toxicity of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, as well as its potential side effects.
In conclusion, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been widely studied for its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline may lead to the development of new treatments for neurodegenerative diseases, cancer, and hypertension.
Méthodes De Synthèse
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various fields including neuroscience, oncology, and cardiovascular research. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its anti-cancer properties and may have potential as a chemotherapy agent. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-15(10-17(11-16)22-2)18(20)19-8-7-13-5-3-4-6-14(13)12-19/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQHYGNOOKCQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(3,5-dimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)



![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)

![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)

